molecular formula C12H13N3O2 B2628793 4-[(cyanoacetyl)amino]-N,N-dimethylbenzamide CAS No. 747411-53-6

4-[(cyanoacetyl)amino]-N,N-dimethylbenzamide

Cat. No.: B2628793
CAS No.: 747411-53-6
M. Wt: 231.255
InChI Key: YDQAREMCYDXCBC-UHFFFAOYSA-N
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Description

“4-[(cyanoacetyl)amino]-N,N-dimethylbenzamide” is a chemical compound with the empirical formula C12H13N3O2 and a molecular weight of 231.25 . It is a solid substance .


Synthesis Analysis

The synthesis of cyanoacetamides, which includes “this compound”, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Molecular Structure Analysis

The SMILES string of “this compound” is N#CCC(NC1=CC=C(C=C1)C(N©C)=O)=O . The InChI is 1S/C12H13N3O2/c1-15(2)12(17)9-3-5-10(6-4-9)14-11(16)7-8-13/h3-6H,7H2,1-2H3,(H,14,16) .


Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Scientific Research Applications

Synthesis and Chemical Properties

  • Improvement in Synthesis Methods : Research has focused on improving the synthesis processes of related compounds, such as 2-amino-5-cyano-N,3-dimethylbenzamide. These studies highlight alternative approaches to traditional methods, offering routes that avoid the use of hazardous reagents like phosgene, and explore the effects of reaction conditions on yields. This indicates the compound's relevance in developing safer and more efficient synthetic protocols (Lin Xue, 2013).

  • Structural and Electronic Properties : Investigations into the structural properties of N,N-dialkylaminobenzamides and analogously substituted compounds provide insights into the molecular behaviors that influence their chemical reactivity and potential applications in materials science. These studies often involve advanced techniques like dynamic NMR spectroscopy and quantum chemical calculations to understand the barrier to rotation around bonds and the implications for molecular design (H. Karlsen et al., 2002).

  • N-Cyanoacylation and Derivative Synthesis : Research into the N-cyanoacylation of amino compounds, including pyrimidines and benzamides, showcases the versatility of these functional groups in constructing more complex molecules. Such studies are crucial for the development of new pharmaceuticals and materials with tailored properties. The exploration of ultrasonication as a method to enhance reaction rates and yields points to innovative techniques in chemical synthesis that are both efficient and environmentally friendly (Z. Almarhoon et al., 2020).

Biological and Pharmaceutical Research

  • Antimicrobial and Antioxidant Activities : Some derivatives of related compounds have been evaluated for their antimicrobial and antioxidant activities, highlighting the potential for these molecules in therapeutic applications. Such research often involves synthesizing a variety of derivatives and testing their efficacy against different bacterial strains or their capacity to scavenge free radicals. This can lead to the identification of promising candidates for further drug development (Sakineh Asghari et al., 2014).

Materials Science and Engineering

  • Polymeric and Material Applications : The functionalization of polymers with cyanoacetylated derivatives indicates research interest in modifying material properties for specific applications, including biomedical uses. This involves the incorporation of these chemical functionalities into polymers to enhance their performance, such as improving their thermal stability, mechanical properties, or biological activity. Studies on the synthesis and application of such modified polymers can lead to advancements in materials science, offering new solutions for industry and medicine (H. M. Aly & H. L. A. El-Mohdy, 2015).

Safety and Hazards

This compound is classified under GHS07 and its hazard statement is H317 . It is advised to avoid skin contact (P280) . It is classified as a combustible solid (Storage Class Code 11) .

Future Directions

The diverse biological activities reported for many derivatives of cyanoacetamide have drawn the attention of biochemists in the last decade . The main objective of future research is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents .

Properties

IUPAC Name

4-[(2-cyanoacetyl)amino]-N,N-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-15(2)12(17)9-3-5-10(6-4-9)14-11(16)7-8-13/h3-6H,7H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDQAREMCYDXCBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)NC(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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